molecular formula C12H18O2 B2697471 2-Benzyl-2-ethylpropane-1,3-diol CAS No. 172477-54-2

2-Benzyl-2-ethylpropane-1,3-diol

Cat. No. B2697471
CAS RN: 172477-54-2
M. Wt: 194.274
InChI Key: BZMZEERAUFNSOV-UHFFFAOYSA-N
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Description

“2-Benzyl-2-ethylpropane-1,3-diol” is an organic compound with the IUPAC name 2-benzyl-2-ethyl-1,3-propanediol . It has a CAS number of 172477-54-2 and a molecular weight of 194.27 . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “2-Benzyl-2-ethylpropane-1,3-diol” is 1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 . This indicates that the compound has a carbon backbone with benzyl and ethyl groups attached, along with two hydroxyl groups.


Physical And Chemical Properties Analysis

“2-Benzyl-2-ethylpropane-1,3-diol” is an oil that is stored at room temperature . It has a molecular weight of 194.27 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of diols in the synthesis of polyesters, paints, lubricants, and plasticizers is well-established . Future research could explore the potential of “2-Benzyl-2-ethylpropane-1,3-diol” in these applications. Additionally, the self-healing properties of boronic ester-based polymers, which are formed from boronic acids and diols, have led to several technological achievements with applicability in biomedical fields . This suggests potential future directions for “2-Benzyl-2-ethylpropane-1,3-diol” in the development of self-healing materials.

properties

IUPAC Name

2-benzyl-2-ethylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMZEERAUFNSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-ethylpropane-1,3-diol

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